molecular formula C15H15ClN2O4S B2445200 1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine CAS No. 670272-50-1

1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine

Cat. No.: B2445200
CAS No.: 670272-50-1
M. Wt: 354.81
InChI Key: PTSVZIKAOKTUQU-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenylsulfonyl group and a 2-furoyl group

Scientific Research Applications

1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, including polymers and coatings.

    Chemical Biology: It is used as a probe to study biological processes and pathways, particularly those involving sulfonyl and furoyl functional groups.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Preparation Methods

The synthesis of 1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Furoyl Group: The final step is the acylation of the piperazine ring with 2-furoyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where nucleophiles replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and furoyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the furoyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine can be compared with other similar compounds, such as:

    1-[(3-Chlorophenyl)sulfonyl]-4-(2-thienyl)piperazine: This compound has a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.

    1-[(3-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interactions with biological targets.

    1-[(3-Chlorophenyl)sulfonyl]-4-(2-pyrroyl)piperazine: The pyrrole ring in this compound can lead to different hydrogen bonding interactions compared to the furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c16-12-3-1-4-13(11-12)23(20,21)18-8-6-17(7-9-18)15(19)14-5-2-10-22-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSVZIKAOKTUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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